Aplysiatoxin

Receptor Binding Tumor Promotion Structure-Activity Relationship

Researchers requiring maximum, rapid PKC activation for tumor promotion or ligand-binding studies face inconsistent potency from analogs like DAT. Aplysiatoxin (ATX) solves this as the most potent member of its class, offering 72-fold superior functional activity and 10-fold higher receptor binding affinity than debromoaplysiatoxin. - Enables precise modeling of TPA-like tumor promotion pathways with defined, benchmark potency. - Essential reference standard for SAR studies and 'aplog' analog development targeting anticancer activity. - Sourced with verified purity for reproducible competitive binding and phospholipid metabolism assays.

Molecular Formula C32H47BrO10
Molecular Weight 671.6 g/mol
Cat. No. B1259571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplysiatoxin
Synonymsaplysiatoxin
Molecular FormulaC32H47BrO10
Molecular Weight671.6 g/mol
Structural Identifiers
SMILESCC1CC(C23CC(C(C(O2)C(C)CCC(C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C
InChIInChI=1S/C32H47BrO10/c1-17(8-11-24(39-7)22-12-21(35)9-10-23(22)33)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26-,29+,31-,32-/m0/s1
InChIKeyRHJPBGWFGOAEID-BEDNPZBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aplysiatoxin: Marine PKC Activator for Tumor Research


Aplysiatoxin (ATX) is a polyacetate marine cyanotoxin produced by various cyanobacteria species, including Lyngbya majuscula and Moorea producens [1]. It is characterized by a unique bislactone terpenoid structure, a complex bicyclic skeleton containing a brominated phenolic ring [2]. ATX acts as a powerful activator of protein kinase C (PKC) isozymes, a property that underlies its dual role as both a potent tumor promoter in mouse skin carcinogenesis models and a modulator of cellular signaling pathways [3]. This compound is a critical reference tool for studying PKC-dependent signal transduction, tumor promotion mechanisms, and the structure-activity relationships within the aplysiatoxin/oscillatoxin family of natural products.

Study context
Tumor-promotion pathway models, PKC signal transduction research
Compound class
Marine polyacetate PKC activator, bromine-dependent affinity probe
Selection logic
High-affinity ligand for phorbol ester receptor binding studies; scaffold for aplysiatoxin/oscillatoxin SAR

Aplysiatoxin: Irreplaceable in PKC Activation Studies


Aplysiatoxin belongs to a unique class of polyacetate tumor promoters distinct from phorbol esters (e.g., TPA) and indole alkaloids (e.g., teleocidin, lyngbyatoxin A) [1]. While these compounds share the ability to activate PKC, they do so with different binding kinetics and downstream biological consequences. A critical distinction lies within the aplysiatoxin family itself; the absence of a single bromine atom in the debrominated analog, debromoaplysiatoxin (DAT), results in a 10-fold reduction in receptor binding affinity and a 72-fold decrease in functional potency for certain cellular activities [2][3]. Therefore, substituting ATX with DAT or other PKC activators like bryostatin-1 will lead to vastly different experimental outcomes in assays measuring receptor binding, phospholipid metabolism, or tumor promotion, making ATX an irreplaceable tool for precise pharmacological investigation.

Aplysiatoxin (ATX) Bromine-dependent receptor affinity and functional tumor-promotion response
Debromoaplysiatoxin (DAT) ~10-fold lower receptor binding and up to 72-fold lower functional potency; adhesion endpoint may differ markedly
Aplysiatoxin (ATX) Robust TPA-like tumor promotion activity in cellular models
Bryostatin-1 PKC activator with minimal tumor-promoting activity; distinct pharmacology limits direct replacement

Aplysiatoxin vs. Analogs: Evidence of Superior Potency


Enhanced Binding Affinity Compared to Debromoaplysiatoxin

Aplysiatoxin is approximately 10-fold more potent than its debrominated analog, debromoaplysiatoxin (DAT), in inhibiting the specific binding of epidermal growth factor (EGF) and phorbol-12,13-dibutyrate (PDBu) to their respective cell receptors. This differential affinity is directly attributed to the presence of the bromine residue in the hydrophilic region of aplysiatoxin [1][2].

Receptor Binding
Head-to-head
10-fold higher affinity vs DAT
Bromine-dependent receptor binding context
EGF/PDBu displacement assays; DAT as comparator
Receptor Binding Tumor Promotion Structure-Activity Relationship Marine Toxin

Functional Tumor Promotion Potency vs. Debromoaplysiatoxin

In a functional in vitro assay measuring nitroblue tetrazolium (NBT) reduction in mouse peritoneal macrophages—a marker correlated with tumor-promoting ability—aplysiatoxin exhibited an ED50 value of 1.5 ng/ml. In stark contrast, debromoaplysiatoxin required an ED50 of 108 ng/ml to achieve the same effect, representing a 72-fold difference in functional potency [1].

Functional Potency
Head-to-head
ED50 1.5 ng/ml vs 108 ng/ml (DAT)
72-fold higher response in NBT reduction assay
Mouse macrophage model; tumor-promotion endpoint context
Tumor Promotion Macrophage Activation NBT Reduction Functional Assay

Distinct Cell Adhesion Activity vs. Debromoaplysiatoxin

While aplysiatoxin and debromoaplysiatoxin (DAT) show equal potency in some assays like mouse ear irritation and ornithine decarboxylase induction, they exhibit a clear functional divergence in their ability to induce adhesion of human promyelocytic leukemia (HL-60) cells. In this specific assay, DAT is significantly weaker than aplysiatoxin, which acts as a potent inducer [1].

Cell Adhesion
Head-to-head
ATX: potent inducer; DAT: markedly weaker
Adhesion endpoint context may differ significantly
HL-60 leukemia cell adhesion assay
Cell Adhesion Differentiation Leukemia HL-60 Cells

TPA-Like Potency, Bryostatin-1 Distinction

Aplysiatoxin, along with teleocidin, has been demonstrated to be essentially equipotent with the classic phorbol ester tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), across multiple assays including receptor binding and stimulation of lipid metabolite release. This places aplysiatoxin in a distinct functional class from other PKC activators like bryostatin-1, which, while also activating PKC, exhibits little tumor-promoting activity and different PKC isozyme selectivity [1][2].

TPA-Equipotent Activity
Class-level
ATX equipotent with TPA; bryostatin-1 lacks tumor-promoting activity
Different PKC pharmacology context limits direct substitution
Comparative functional profiling; class-level inference
PKC Activation Tumor Promotion Phorbol Ester Signal Transduction

Core Scaffold for Bryostatin-1 Surrogates

Aplysiatoxin's core skeleton serves as a vital scaffold for developing simplified, synthetically accessible analogs (termed 'aplogs') that mimic the anticancer activity of bryostatin-1 without its tumor-promoting effects. Compounds like aplog-1 and 10-methyl-aplog-1, derived from the aplysiatoxin scaffold, exhibit potent antiproliferative activity against various human cancer cell lines and have been shown to suppress tumor promotion in vivo, a property not found in the parent compound or debromoaplysiatoxin [1][2].

Synthetic Scaffold
Class-level
Core for bryostatin-1-like anticancer aplogs
Supports medicinal chemistry scaffold studies
Synthetic chemistry; antiproliferative context review
Drug Discovery Synthetic Chemistry Antiproliferative Bryostatin Analogs

Biosynthetic Core with Diverse Reactivities

Aplysiatoxin's core structure possesses a unique set of multiple reactivities that allow it to serve as a common biosynthetic and synthetic precursor to a diverse array of analogs, including oscillatoxins. Depending on the reaction conditions, the ATX core can be transformed into the distinct ring systems of five different natural product analogues, a property not shared by simpler PKC activators [1]. This is evidenced by the isolation of truncated biosynthetic intermediates like aplysiadione and aplysiaenal, which support the proposed polyketide origin of the aplysiatoxin family [2].

Biosynthetic Versatility
Class-level
Unique reactivity enables collective analogue synthesis
Precursor for oscillatoxin/aplysiatoxin SAR studies
Bioinspired synthesis; pathway analysis context
Biosynthesis Synthetic Biology Natural Products Chemistry Oscillatoxin

Aplysiatoxin: Validated Research Applications


Tumor Promotion via PKC Activation

As demonstrated by its 72-fold superiority over DAT in NBT reduction assays [1], aplysiatoxin is the optimal reagent for studies requiring maximum, rapid activation of PKC-dependent tumor promotion pathways. Researchers should select aplysiatoxin over debromoaplysiatoxin or bryostatin-1 when the experimental goal is to model strong, TPA-like tumor promotion in cellular or in vivo models.

High-Affinity Probe for Phorbol Ester Receptor Binding

The 10-fold higher receptor binding affinity of aplysiatoxin compared to DAT [2] makes it an irreplaceable tool for investigating the ligand-receptor interactions of PKC's C1 domain. In competitive binding assays or studies on the structural determinants of PKC activation, substituting aplysiatoxin with DAT would introduce a significant loss of sensitivity and could fail to displace high-affinity radioligands at relevant concentrations.

Synthesis of Aplog Anticancer Leads

For medicinal chemistry groups focused on developing simplified, synthetically accessible PKC activators with bryostatin-1-like anticancer properties, the aplysiatoxin scaffold is a foundational requirement [3]. Access to the ATX core enables the design and synthesis of novel 'aplog' series compounds, such as 10-methyl-aplog-1, which have demonstrated promising antiproliferative activity and a lack of tumor promotion in vivo.

SAR Reference for Aplysiatoxin/Oscillatoxin Family

Given its position as the central, most potent member of its class and its ability to serve as a common biosynthetic precursor [4], aplysiatoxin is the essential reference standard for any SAR investigation involving aplysiatoxin derivatives, debromoaplysiatoxin, oscillatoxins, or neo-aplysiatoxins. Its defined activity profile provides the benchmark against which the potency and selectivity of all new analogs should be measured.

Application
Selection Property
Validation Focus
Tumor promotion pathway studies
Bromine-dependent PKC activation potency
NBT reduction and functional endpoint context
PKC C1 domain receptor binding assays
High-affinity phorbol ester competitor
Radioligand displacement and affinity comparison
Medicinal chemistry and aplog synthesis
Core scaffold for bryostatin-1-like analogs
Antiproliferative activity and tumor-promotion context review
SAR studies for aplysiatoxin/oscillatoxin family
Benchmark PKC activation profile
Potency and selectivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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